molecular formula C12H19BN2O3 B1377697 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester CAS No. 1315280-58-0

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Cat. No.: B1377697
CAS No.: 1315280-58-0
M. Wt: 250.1 g/mol
InChI Key: VHNCSHVEKCWKMA-UHFFFAOYSA-N
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Description

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an oxetane ring, a pyrazole ring, and a boronic acid ester group. The unique combination of these functional groups makes it a valuable building block in various chemical syntheses and applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a different position of the boronic acid ester group.

    1-(3-Oxetanyl)-1H-pyrazole-3-boronic acid pinacol ester: Another structural isomer with the boronic acid ester group at a different position.

Uniqueness: 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of the oxetane ring also imparts unique physicochemical properties that can be advantageous in various chemical and biological contexts .

Properties

IUPAC Name

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNCSHVEKCWKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876473-44-7
Record name (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
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1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Reactant of Route 6
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

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